molecular formula C11H23ClN2O3 B12281740 Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

Cat. No.: B12281740
M. Wt: 266.76 g/mol
InChI Key: AIVYOTGQZDOCNR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C11H22N2O3 . It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties. The compound is characterized by a piperazine ring substituted with a tert-butyl group and a methoxymethyl group, making it a valuable intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methoxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other bioactive compounds .

Biology: In biological research, the compound is used to study the effects of piperazine derivatives on biological systems. It is often employed in the development of new drugs targeting specific enzymes or receptors .

Medicine: Its unique structure allows for the modification of its chemical properties to enhance its pharmacological activity .

Industry: In the industrial sector, tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The piperazine ring and the substituents on the compound play a crucial role in determining its binding affinity and specificity towards the molecular targets .

Comparison with Similar Compounds

  • Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 1-piperazinecarboxylate
  • 1-Boc-piperazine
  • 1-Boc-3-piperidone

Comparison: Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is unique due to the presence of both a tert-butyl group and a methoxymethyl group on the piperazine ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4;/h9,12H,5-8H2,1-4H3;1H

InChI Key

AIVYOTGQZDOCNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)COC.Cl

Origin of Product

United States

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